Ptpn2/1-IN-2

Description

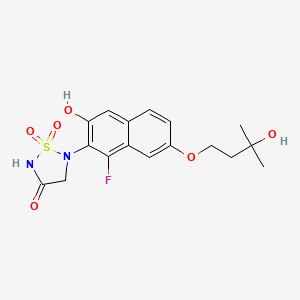

Ptpn2/1-IN-2 is a small-molecule inhibitor targeting protein tyrosine phosphatases PTPN2 and PTPN1, which are critical regulators of immune signaling and metabolic pathways. Its molecular formula is C₁₇H₁₉FN₂O₆S, with a molecular weight of 398.41 g/mol and CAS number 2407611-02-1 . The compound is stored at -20°C (powder form, stable for 3 years) and dissolves in solvents for short-term use at -80°C (6 months) or -20°C (1 month). Safety protocols emphasize avoiding inhalation, skin contact, and exposure to heat or strong oxidizers .

PTPN2 is implicated in autoimmune diseases, type 1 diabetes (T1D), and inflammatory bowel disease (IBD) by modulating cytokine signaling (e.g., IFN-γ, IL-1β) and T-cell polarization .

Properties

Molecular Formula |

C17H19FN2O6S |

|---|---|

Molecular Weight |

398.4 g/mol |

IUPAC Name |

5-[1-fluoro-3-hydroxy-7-(3-hydroxy-3-methylbutoxy)naphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one |

InChI |

InChI=1S/C17H19FN2O6S/c1-17(2,23)5-6-26-11-4-3-10-7-13(21)16(15(18)12(10)8-11)20-9-14(22)19-27(20,24)25/h3-4,7-8,21,23H,5-6,9H2,1-2H3,(H,19,22) |

InChI Key |

KJYRSQLWJMEJNM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCOC1=CC2=C(C(=C(C=C2C=C1)O)N3CC(=O)NS3(=O)=O)F)O |

Origin of Product |

United States |

Preparation Methods

Core Structure and Initial Design

PTPN2/1-IN-2 belongs to the thiadiazolidinone dioxide chemotype, a class known for targeting phosphatase active sites. The compound’s structure (C₁₇H₁₉FN₂O₆S) features a 1,2,4-thiadiazolidin-3,5-dione core substituted with a 4-nitrophenoxy group and a fluorinated aromatic side chain. Early synthesis routes for analogous inhibitors involved condensation reactions between thiourea derivatives and carbonyl compounds, followed by functionalization of the aryl rings. For example, the naphthyl core in precursor compounds like A-650 was partially saturated to improve solubility, yielding amino-tetralin derivatives.

Formulation and Preparation Protocols

Solubility and Stock Solution Preparation

This compound exhibits limited aqueous solubility (251.00 mM in DMSO). The following table outlines stock solution preparation:

| Parameter | Value |

|---|---|

| Solubility in DMSO | 100 mg/mL (251.00 mM) |

| Recommended storage | -20°C, protected from light |

| Stability | 6 months at -80°C; 1 month at -20°C |

For in vitro studies, stock solutions are prepared by dissolving 1–10 mg of this compound in DMSO, followed by ultrasonic agitation to ensure homogeneity. Serial dilutions in PBS or cell culture media maintain final DMSO concentrations below 0.1% to avoid cytotoxicity.

In Vivo Formulation for Preclinical Studies

The compound’s in vivo formulation involves a multi-step process to enhance bioavailability:

- DMSO master liquid : Dissolve 10 mg of this compound in 25 µL DMSO (400 mg/mL).

- Co-solvent addition :

- Add 30% PEG300 to improve solubility.

- Incorporate 5% Tween 80 to prevent aggregation.

- Aqueous phase dilution : Mix with double-distilled water (ddH₂O) to achieve the target concentration (e.g., 10 mg/kg for murine models).

| Component | Volume Ratio | Function |

|---|---|---|

| DMSO | 10% | Primary solvent |

| PEG300 | 30% | Solubility enhancer |

| Tween 80 | 5% | Surfactant |

| ddH₂O | 55% | Aqueous carrier |

This formulation ensures clarity and stability for up to 24 hours at 4°C.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98% for batch release. Retention time correlates with logP values calculated using Molinspiration software.

Binding Affinity Assays

Surface plasmon resonance (SPR) and microscale thermophoresis (MST) quantify this compound’s interaction with target phosphatases:

These assays validate target engagement and guide dose optimization in vivo.

Comparative Analysis with Related Inhibitors

ABBV-CLS-484 (AC484)

This first-in-class PTPN2/N1 inhibitor shares mechanistic similarities but employs a saturated tetralin core to improve oral bioavailability. Unlike this compound, AC484 exhibits IC₅₀ values of 3.9 nM (PTPN2) and 2.8 nM (PTPN1).

NP-12 Derivatives

Compound K73, a structural analog, demonstrates enhanced potency (IC₅₀ = 323.6 nM for PTPN2) through hydrogen bonding with GLN-260 and CYS-216.

Chemical Reactions Analysis

Structural Composition and Synonyms

Ptpn2/1-IN-2 (CID: 155103226) is a small-molecule inhibitor designed to target protein tyrosine phosphatases PTPN2 and PTPN1. Its molecular formula is C₁₇H₁₉FN₂O₆S , with a molecular weight of 398.4 g/mol . Key structural features include:

-

Naphthalene core : Substituted with a fluoro group at position 1, a hydroxy group at position 3, and a 3-hydroxy-3-methylbutoxy group at position 7 .

-

Thiadiazolidinone moiety : A 1,2,5-thiadiazolidin-3-one 1,1-dioxide group linked to the naphthalene .

Synonyms :

-

2407611-02-1

-

5-(1-Fluoro-3-hydroxy-7-(3-hydroxy-3-methylbutoxy)naphthalen-2-yl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide .

Binding Mechanism and Interactions

While explicit chemical reaction data (e.g., synthesis pathways) are not detailed in the provided sources, structural and biochemical studies reveal key interactions with PTPN2/PTPN1:

Key Binding Features

-

Hydrogen bonding : The thiadiazolidinone group forms hydrogen bonds with residues such as Gln260 in PTPN2, as observed in similar inhibitors .

-

Hydrophobic interactions : The naphthalene core engages with conserved residues Tyr48 and Phe183 in the active site .

Thermodynamic and Kinetic Data

| Parameter | Value | Reference |

|---|---|---|

| K₆₄₆ (SPR) | 3.96 μM | |

| EC₅₀ (PTPN2) | 0.0151 μM |

Structural Homology and Selectivity

This compound shares structural similarities with other PTPN2/PTPN1 inhibitors, such as Compound-182 and ABBV-CLS-484 , which leverage:

-

Phosphotyrosine mimicry : The thiadiazolidinone group mimics the phosphate-binding pocket of PTPs .

-

Specificity determinants : Selectivity arises from interactions with residues unique to PTPN2/PTPN1 (e.g., Gly259 , Val49 , Ala217 ), which are absent in other PTPs .

Functional Implications

While the chemical reactions of this compound are not explicitly detailed in the sources, its role as a competitive inhibitor is inferred from analogous compounds:

-

Inhibition mechanism : Reversible binding to the active site, displacing water molecules critical for catalysis .

-

Therapeutic potential : Enhances T-cell activation and tumor sensitivity to immunotherapy by blocking PTPN2-mediated dephosphorylation of JAK/STAT pathways .

Limitations in Available Data

The provided sources lack explicit details on the synthesis pathways or chemical reaction mechanisms (e.g., coupling reactions, functional group transformations) of this compound. Structural insights are derived from X-ray crystallography and biochemical assays rather than reaction-specific data .

Scientific Research Applications

Case Studies

- Colorectal Carcinoma : Research indicates that increased PTPN2 activity correlates with disease progression in colorectal cancer. In models where PTPN2 was deleted from T cells or dendritic cells, there was a significant reduction in tumor burden and an enhancement of anti-PD1 therapy efficacy .

- Melanoma : A study demonstrated that small-molecule inhibitors of PTPN2 significantly reduced melanoma growth when combined with anti-PD-1 therapy, leading to increased survival rates in mouse models .

Autoimmune Diseases

PTPN2 has been implicated in various autoimmune diseases due to its role in regulating inflammatory responses. Loss-of-function mutations in the PTPN2 gene are associated with conditions like type 1 diabetes and rheumatoid arthritis. Inhibiting PTPN2 can potentially restore normal immune regulation, offering therapeutic avenues for managing autoimmune disorders .

Metabolic Disorders

Recent findings suggest that PTPN2/1-IN-2 may also play a role in metabolic health. The phosphatases are involved in insulin signaling pathways, and their inhibition could improve insulin sensitivity, making them targets for treating metabolic disorders such as obesity and type 2 diabetes .

Cardiovascular Diseases

PTPN2 is also being investigated for its role in cardiovascular health. It has been shown to inhibit inflammatory responses in macrophages, which are crucial in the development of atherosclerosis. Targeting PTPN2 could help mitigate systemic inflammation associated with cardiovascular diseases .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Ptpn2/1-IN-2 involves the inhibition of protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1. By inhibiting these enzymes, this compound prevents the dephosphorylation of key signaling molecules, leading to enhanced signaling through pathways such as the JAK/STAT pathway. This results in increased cytokine production, enhanced immune cell activation, and improved antigen presentation, which collectively contribute to its antitumor effects .

Comparison with Similar Compounds

PTPN2-Targeting siRNA

STAT Inhibitors (e.g., STAT3 Inhibitors)

- Mechanism : STAT inhibitors block downstream signaling of PTPN2-regulated pathways.

- Therapeutic Overlap: Both this compound and STAT3 inhibitors reduce inflammation and stabilize atherosclerotic plaques by normalizing Th1/Th17-Treg ratios .

- Key Differences :

Other PTP Inhibitors (e.g., PTP1B Inhibitors)

- Mechanism : PTP1B inhibitors target a related phosphatase involved in insulin signaling.

- Functional Contrast : PTP1B inhibitors enhance insulin sensitivity, whereas this compound primarily addresses immune dysregulation .

- Selectivity : this compound’s dual inhibition of PTPN2/PTPN1 may offer unique advantages in diseases like T1D, where both immune and metabolic pathways are disrupted .

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Insights:

- Efficacy in T1D : this compound and PTPN2 siRNA both aggravate β-cell apoptosis under cytokine stress, highlighting PTPN2’s protective role in pancreatic cells .

- Immune Modulation : DC-specific PTPN2 deficiency mimics this compound effects, promoting IFN-γ-producing T-cells and spontaneous inflammation .

- Safety Profile : this compound’s acute toxicity data remain undocumented, whereas siRNA off-target effects are well-documented but manageable .

Biological Activity

Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) has emerged as a significant player in various biological processes, particularly in immune response regulation, metabolic pathways, and cancer biology. The small molecule inhibitor 1-IN-2 specifically targets PTPN2, offering insights into its biological activity and therapeutic potential. This article reviews the biological activity of Ptpn2/1-IN-2, supported by recent research findings, case studies, and data tables.

PTPN2 functions primarily as a negative regulator in several signaling pathways. It dephosphorylates key substrates involved in cell signaling, thereby modulating cellular responses to external stimuli. The inhibition of PTPN2 by 1-IN-2 leads to enhanced activation of pathways such as JAK/STAT, which are crucial for T cell activation and anti-tumor immunity.

Key Pathways Affected by PTPN2 Inhibition

- JAK/STAT Pathway : Inhibition of PTPN2 increases the phosphorylation of STAT proteins, enhancing T cell proliferation and cytokine production.

- MAPK Pathway : PTPN2 negatively regulates ERK1/2 and p38 MAPK signaling, impacting inflammatory responses.

Biological Activity in Immune Response

Recent studies have shown that PTPN2 plays a critical role in modulating T cell responses. Inhibition of PTPN2 enhances T cell recruitment and activation, thus improving anti-tumor immunity:

- Case Study: Tumor Models : In murine models of cancer, treatment with 1-IN-2 resulted in significant tumor regression compared to controls, attributed to increased T cell cytotoxicity and enhanced immune response against tumor cells .

Effects on Metabolic Disorders

PTPN2 is also implicated in metabolic regulation. Its inhibition has been linked to improved metabolic flux in pancreatic beta cells:

- Diabetes Research : Studies indicate that PTPN2 deficiency exacerbates beta cell dysfunction under inflammatory conditions. The use of 1-IN-2 could potentially restore metabolic homeostasis by enhancing insulin signaling pathways .

In Vivo Studies

In vivo experiments have demonstrated the effects of PTPN2 inhibition on various cancer types:

Q & A

Basic: How can researchers formulate a rigorous research question to study Ptpn2/1-IN-2's role in modulating PTPN2/PTPN1 signaling pathways?

Answer: A well-structured research question should align with frameworks like P-E/I-C-O (Population: target proteins; Exposure/Intervention: this compound; Comparison: wild-type vs. knockout models; Outcome: enzymatic inhibition efficacy) or PICO(T) to ensure clarity . For example: "Does this compound (Intervention) selectively inhibit PTPN2 over PTPN1 (Comparison) in T-cell models (Population), and how does this affect cytokine signaling (Outcome)?" Incorporate FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and academic impact .

Basic: What experimental assays are critical for validating this compound's selectivity and potency against PTPN2/PTPN1?

Answer:

- In vitro enzymatic assays : Use recombinant PTPN2/PTPN1 with substrates like para-nitrophenyl phosphate (pNPP) to measure inhibition kinetics (IC₅₀ values) .

- Cellular assays : Employ phosphatase activity probes (e.g., immunoblotting for phosphorylated STAT1/3) in Jurkat T-cells or HEK293T overexpression models .

- Selectivity profiling : Screen against a panel of tyrosine phosphatases to rule off-target effects . Always include vehicle controls and dose-response curves to ensure reproducibility .

Advanced: How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Answer:

Contradictions often arise from differences in bioavailability, metabolic stability, or model system complexity. Strategies include:

- Pharmacokinetic (PK) studies : Measure plasma/tissue concentrations via LC-MS to confirm compound exposure .

- Tissue-specific activity assays : Use conditional knockout mice to isolate target engagement effects .

- Multi-omics integration : Pair RNA-seq (transcriptional changes) with phosphoproteomics (downstream signaling) to validate mechanism . Document variables (e.g., dosing regimen, animal strain) to enable cross-study comparisons .

Basic: What are best practices for conducting a systematic literature review on this compound's mechanisms?

Answer:

- Search strategy : Use Boolean operators (e.g., "this compound AND (PTPN2 OR PTPN1)") in PubMed, SciFinder, and EMBASE .

- Source evaluation : Prioritize primary literature (peer-reviewed articles) over vendor databases (e.g., BenchChem) .

- Data extraction : Create "shell tables" to catalog IC₅₀ values, model systems, and experimental conditions . Cross-reference findings with review articles to identify consensus or gaps .

Advanced: How can researchers optimize this compound dosing regimens in preclinical animal models?

Answer:

- PK/PD modeling : Establish relationships between dose, plasma concentration (PK), and target inhibition (PD) using nonlinear regression .

- Toxicology screening : Monitor liver enzymes (ALT/AST) and immune cell counts to define therapeutic windows .

- Route optimization : Compare oral bioavailability vs. intraperitoneal administration via AUC calculations . Use staggered dosing to mitigate enzyme saturation .

Basic: What statistical methods are appropriate for analyzing dose-response data in this compound studies?

Answer:

- Nonlinear regression : Fit sigmoidal curves (variable slope) to calculate IC₅₀/EC₅₀ values (GraphPad Prism, R) .

- Error analysis : Report SEM/SD for triplicate experiments and use ANOVA for multi-group comparisons .

- Outlier detection : Apply Grubbs' test or ROUT method to exclude non-physiological data points .

Advanced: How should researchers integrate transcriptomic and proteomic data to elucidate this compound's off-target effects?

Answer:

- Pathway enrichment : Use tools like DAVID or Metascape to identify overrepresented pathways in RNA-seq data .

- Phosphoproteomics : Combine TMT labeling with LC-MS/MS to quantify phosphorylation changes .

- Network analysis : Construct protein-protein interaction networks (Cytoscape) to map indirect targets . Validate findings with CRISPRi knockdowns of candidate genes .

Basic: What controls are essential when testing this compound in cell-based assays?

Answer:

- Negative controls : Vehicle (DMSO) and inactive analogs (e.g., structurally similar non-inhibitors) .

- Positive controls : Known PTPN2 inhibitors (e.g., Compound 5i) to benchmark activity .

- Cytotoxicity assays : Measure cell viability (MTT, ATP-lite) to distinguish inhibition from cell death .

Advanced: How can researchers address peer-review critiques about this compound's mechanism of action?

Answer:

- Supplementary validation : Provide raw data (e.g., uncropped blots, dose-response curves) in supporting information .

- Orthogonal assays : Confirm findings using techniques like SPR (binding affinity) or CETSA (target engagement) .

- Limitations section : Explicitly discuss unresolved questions (e.g., tissue-specific effects) to guide future work .

Basic: How to ensure reproducibility when synthesizing this compound in different labs?

Answer:

- Detailed synthetic protocols : Report reaction conditions (temperature, solvent purity), purification steps (HPLC gradients), and characterization data (NMR, HRMS) .

- Batch testing : Compare activity of independently synthesized batches via enzymatic assays .

- Open-source sharing : Deposit synthetic procedures in protocols.io with DOI links .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.